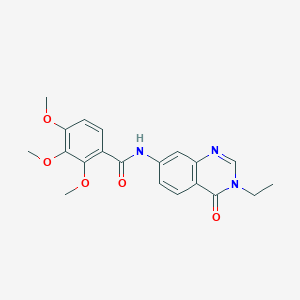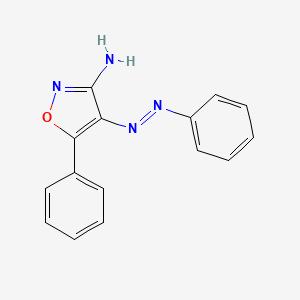![molecular formula C19H19ClF3N3S B11480781 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione](/img/structure/B11480781.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenylpropyl group, and a triazinane-2-thione core
Preparation Methods
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione typically involves multiple steps, starting with the preparation of the core triazinane-2-thione structure. This can be achieved through the reaction of appropriate amines with carbon disulfide and subsequent cyclization. The introduction of the 2-chloro-5-(trifluoromethyl)phenyl group is often accomplished via nucleophilic substitution reactions, while the phenylpropyl group can be added through alkylation reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazinane-2-thione core to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and trifluoromethyl positions, resulting in the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties can enhance performance.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione include:
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: This compound shares the trifluoromethyl and chloro groups but differs in its core structure, leading to different reactivity and applications.
5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: Another related compound with a furfural core, used in different chemical contexts.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: This boronic acid derivative is used in Suzuki coupling reactions and other organic transformations.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19ClF3N3S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-phenylpropyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C19H19ClF3N3S/c20-16-9-8-15(19(21,22)23)11-17(16)26-13-25(12-24-18(26)27)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12-13H2,(H,24,27) |
InChI Key |
IMISOTBXBSRDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CCCC2=CC=CC=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11480705.png)

![ethyl 2-{[bis(methylsulfanyl)methylidene]amino}-6-(3-chlorophenyl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate](/img/structure/B11480722.png)
![7-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480725.png)
![5-(1,3-benzodioxol-5-yl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11480732.png)
![2-[4-(morpholin-4-ylmethyl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11480733.png)
![N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B11480742.png)
![5-Ethyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11480745.png)
![5-Chloro-2-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11480750.png)
![N-[2-(1-adamantylthio)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11480754.png)
![2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11480758.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione](/img/structure/B11480761.png)
